molecular formula C10H16N2O2S B13564093 tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate

tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate

Cat. No.: B13564093
M. Wt: 228.31 g/mol
InChI Key: BRHYXIAYPHYBDB-MRVPVSSYSA-N
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Description

tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction, and the temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include thiourea derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism of action of tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to inhibition or activation of specific biochemical pathways . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites present in the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiocyanate-substituted pyrrolidines and tert-butyl esters, such as tert-butyl(3R)-3-aminopyrrolidine-1-carboxylate and tert-butyl(3R)-3-thiocyanatopyrrolidine-1-carboxylate .

Uniqueness

tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate is unique due to the presence of both the isothiocyanate and tert-butyl groups, which confer distinct reactivity and stability properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl (3R)-3-isothiocyanatopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3/t8-/m1/s1

InChI Key

BRHYXIAYPHYBDB-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N=C=S

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N=C=S

Origin of Product

United States

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